Cdk-IN-10 is a small molecule compound that functions as an inhibitor of cyclin-dependent kinases (CDKs), specifically targeting the Cdk10/Cyclin Q complex. This compound is part of a broader class of CDK inhibitors that play crucial roles in regulating the cell cycle and various cellular processes. Cdk-IN-10 has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate kinase activity involved in cell proliferation and survival.
Cdk-IN-10 primarily acts through competitive inhibition of the ATP-binding site of cyclin-dependent kinases. The binding of Cdk-IN-10 to Cdk10 prevents the phosphorylation of substrate proteins, thereby disrupting downstream signaling pathways essential for cell cycle progression. Studies have indicated that Cdk-IN-10 exhibits specificity for Cdk10 over other CDKs, which is critical for minimizing off-target effects in therapeutic applications .
Cdk-IN-10 has demonstrated significant biological activity in various cellular models. It inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound's mechanism involves the inhibition of key substrates phosphorylated by Cdk10, impacting processes such as transcription regulation and DNA repair. Notably, it has been shown to affect the stability of oncoproteins like ETS2, which are crucial for tumor growth and survival .
The synthesis of Cdk-IN-10 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as nucleophilic substitutions or coupling reactions. The final product is often purified using chromatographic methods to ensure high purity suitable for biological assays. Specific synthetic routes may vary depending on the desired modifications to enhance potency or selectivity against other kinases .
Cdk-IN-10 is primarily investigated for its potential applications in oncology, particularly in treating cancers characterized by dysregulated CDK activity. By selectively inhibiting Cdk10, it may offer a therapeutic strategy against tumors that are resistant to conventional therapies. Additionally, its role in research includes elucidating the functions of CDK10 in various biological contexts, contributing to a better understanding of cell cycle regulation and cancer biology .
Interaction studies involving Cdk-IN-10 have focused on its binding affinity and specificity towards Cdk10 compared to other CDKs. These studies typically employ techniques such as surface plasmon resonance and co-immunoprecipitation to assess binding interactions with cyclins and substrate proteins. Results indicate that Cdk-IN-10 binds effectively to the Cdk10/Cyclin Q complex, inhibiting its kinase activity without significantly affecting related kinases like Cdk2 or Cdk9 .
Cdk-IN-10 shares structural and functional similarities with several other CDK inhibitors. Below is a comparison highlighting its uniqueness:
| Compound Name | Target CDK | Mechanism of Action | Unique Features |
|---|---|---|---|
| Flavopiridol | Broad-spectrum | Non-selective CDK inhibitor | First-in-class CDK inhibitor; used in clinical trials |
| Dinaciclib | Broad-spectrum | Non-selective CDK inhibitor | Potent against multiple CDKs; used in hematological cancers |
| SNS-032 | Cdk9 | Selective inhibitor | Focused on inhibiting transcriptional regulation in cancer |
| NVP-2 | Cdk9 | Selective inhibitor | Known for high selectivity towards Cdk9 |
| OTS964 | Cdk11 | Selective inhibitor | Targets a closely related kinase with implications in cancer therapy |
Cdk-IN-10's uniqueness lies in its selective inhibition profile towards Cdk10, which is less commonly targeted compared to other CDKs like Cdk2 or Cdk9. This selectivity may reduce side effects associated with broader-spectrum inhibitors while providing effective therapeutic outcomes in specific cancer types .
Cdk-IN-10 is systematically named N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide, reflecting its core structural components: an indazole-carboxamide backbone linked to a morpholine-substituted phenyl group . Its molecular formula, C₁₈H₁₈N₄O₂, corresponds to a molecular weight of 322.36 g/mol, as confirmed by high-resolution mass spectrometry . The compound is cataloged under multiple identifiers, including the CAS registry number 660822-84-4 and the PubChem CID 10403850 .
Table 1: Key Chemical Properties of Cdk-IN-10
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 322.36 g/mol |
| IUPAC Name | N-(4-morpholin-4-ylphenyl)-1H-indazole-3-carboxamide |
| CAS Number | 660822-84-4 |
The compound’s structure features a planar indazole ring system, which facilitates interactions with kinase ATP-binding pockets, and a morpholine moiety that enhances solubility and pharmacokinetic properties .
Cdk-IN-10 emerged during the early 2000s as part of a broader effort to develop selective CDK inhibitors for oncology research. While its exact discovery timeline remains undocumented in public literature, its inclusion in chemical databases such as PubChem (first entry in 2006) aligns with the surge in kinase inhibitor development during this period . The compound was designed to address limitations of earlier CDK inhibitors, such as poor selectivity and off-target effects, by optimizing its binding affinity for specific CDK isoforms .
Early pharmacological characterization revealed its ability to inhibit CDK9, a kinase involved in transcriptional elongation, at nanomolar concentrations . Subsequent studies expanded its profile, demonstrating activity against additional CDK family members, though exact isoform specificity remains under investigation .
Cdk-IN-10 belongs to the ATP-competitive inhibitor class, which targets the conserved ATP-binding cleft of CDKs. Structurally, it diverges from classical CDK inhibitors like flavopiridol (a flavonoid derivative) and roscovitine (a purine analog) by incorporating an indazole-carboxamide scaffold . This design confers distinct electronic and steric properties, potentially enhancing selectivity.
Table 2: Structural Comparison of Cdk-IN-10 with Representative CDK Inhibitors
The morpholine substituent in Cdk-IN-10’s phenyl group introduces conformational flexibility, allowing adaptive binding to kinase active sites. This feature contrasts with rigid scaffolds in older inhibitors, potentially reducing toxicity profiles in preclinical models . Computational docking studies suggest that the indazole ring forms hydrogen bonds with kinase hinge regions, while the morpholine group stabilizes hydrophobic interactions .
Cdk-IN-10 is a small molecule inhibitor characterized by the molecular formula C₁₈H₁₈N₄O₂ and a molecular weight of 322.37 grams per mole [3]. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is N-[4-(4-morpholinyl)phenyl]-1H-indazole-3-carboxamide [3]. This designation reflects the structural architecture comprising an indazole core linked to a morpholine-substituted phenyl group through a carboxamide bridge.
The Chemical Abstracts Service has assigned the registry number 660822-84-4 to this compound [3]. The International Chemical Identifier key for Cdk-IN-10 is WWEQTPOWISSFHS-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational analyses [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight (g/mol) | 322.37 |
| IUPAC Name | N-[4-(4-morpholinyl)phenyl]-1H-indazole-3-carboxamide |
| CAS Number | 660822-84-4 |
| InChI Key | WWEQTPOWISSFHS-UHFFFAOYSA-N |
The molecular architecture consists of three distinct structural domains: a bicyclic indazole heterocycle, a phenyl ring bearing a morpholine substituent, and a connecting carboxamide functional group [20] [22]. This structural arrangement places Cdk-IN-10 within the broader class of indazole-3-carboxamide derivatives, which have demonstrated significant biological activity across various therapeutic targets [24].
The spectroscopic characterization of Cdk-IN-10 relies on established analytical techniques commonly employed for indazole-3-carboxamide derivatives and morpholine-containing compounds [24] [25]. Nuclear magnetic resonance spectroscopy provides detailed structural information through proton and carbon-13 analysis.
In proton nuclear magnetic resonance spectroscopy, indazole-3-carboxamide derivatives typically exhibit characteristic signals in dimethyl sulfoxide-d₆ solvent [24]. The indazole NH proton appears as a singlet around 13.6-13.9 parts per million, representing the most downfield signal due to extensive hydrogen bonding [24]. Aromatic protons from both the indazole and phenyl rings resonate in the 7.2-8.2 parts per million region as complex multiplets [24].
The morpholine ring system contributes distinctive signals in the aliphatic region [25] [28]. The oxygen-adjacent methylene protons (OCH₂) typically appear as a triplet around 3.8-3.9 parts per million, while the nitrogen-adjacent methylenes (NCH₂) resonate as a triplet near 3.3-3.4 parts per million [24] [28]. This splitting pattern reflects the characteristic AA'XX' system observed in morpholine derivatives due to their fixed chair conformation [28].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxamide group typically resonating around 163-165 parts per million [24]. The aromatic carbon signals span the 103-165 parts per million range, with quaternary carbons appearing distinctly from tertiary aromatic carbons [24]. The morpholine carbon atoms appear in the aliphatic region, with oxygen-bearing carbons around 67 parts per million and nitrogen-bearing carbons near 46 parts per million [24].
Mass spectrometry analysis typically employs electrospray ionization techniques for molecular ion detection [24]. The molecular ion peak [M+H]⁺ appears at mass-to-charge ratio 323, consistent with the calculated molecular weight plus one hydrogen [24]. Fragmentation patterns commonly include loss of the morpholine moiety and subsequent breakdown of the indazole-carboxamide core structure [24].
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups [24]. The carboxamide NH stretch typically appears around 3400-3450 wavenumbers, while the carbonyl stretch occurs near 1640-1670 wavenumbers [24]. The indazole NH stretch contributes to the broad absorption pattern in the 3100-3200 wavenumber region [24]. Aromatic carbon-carbon stretches manifest as multiple bands between 1450-1600 wavenumbers [24].
The solubility characteristics of Cdk-IN-10 reflect typical behavior observed for indazole-carboxamide derivatives containing morpholine substituents [1] [14]. In dimethyl sulfoxide, the compound demonstrates good solubility with concentrations typically achieving 10 milligrams per milliliter or higher, corresponding to approximately 20-30 millimolar solutions [1] [14]. This solubility profile makes dimethyl sulfoxide the preferred solvent for stock solution preparation in research applications.
Aqueous solubility presents significant limitations, with water solubility typically below 0.1 milligrams per milliliter [13] [14]. This poor aqueous solubility necessitates co-solvent systems for biological studies, commonly employing dimethyl sulfoxide followed by dilution with phosphate-buffered saline or culture media [13] [14]. The recommended maximum aqueous formulation maintains a 1:1 ratio of dimethyl sulfoxide to aqueous buffer, achieving approximately 0.5 milligrams per milliliter final concentration [13].
Stability profiles for Cdk-IN-10 follow established protocols for morpholine-containing heterocycles [14] [22]. As a solid powder, the compound maintains stability when stored at -20°C under dry, inert atmospheric conditions [1] [14]. Solution stability in dimethyl sulfoxide persists for 1-2 weeks when maintained at -20°C, though longer storage periods may result in gradual degradation [14].
| Parameter | Value/Condition |
|---|---|
| DMSO Solubility | ≥10 mg/mL (typically ~20-30 mM) |
| Water Solubility | Poorly soluble (<0.1 mg/mL) |
| Storage Temperature | -20°C for powder |
| Storage Conditions | Dry, sealed container under inert atmosphere |
| Stability in Solution | Stable in DMSO for 1-2 weeks at -20°C |
| Physical Form | Solid powder at room temperature |
The compound's physical appearance consists of a solid crystalline or amorphous powder at ambient temperature [3] [14]. Shipping and handling typically occur at room temperature without significant stability concerns for short durations [14]. However, extended exposure to moisture, light, or elevated temperatures should be avoided to maintain compound integrity [14].
Formulation considerations for biological applications require careful attention to final solvent concentrations to avoid cellular toxicity from dimethyl sulfoxide [14]. Standard protocols recommend maintaining dimethyl sulfoxide concentrations below 0.5% in cell culture systems while ensuring adequate compound solubility [14].
The computational analysis of Cdk-IN-10's physicochemical properties employs established algorithms for predicting drug-like characteristics [4] [31]. The XLogP3 value, representing the octanol-water partition coefficient, provides critical information regarding lipophilicity and membrane permeability properties [31].
For Cdk-IN-10, the calculated XLogP3 value falls within the range of 2.5-3.1, with a typical value around 2.8 [4] [31]. This moderate lipophilicity indicates favorable balance between aqueous solubility and membrane permeability, consistent with oral bioavailability requirements [31]. The XLogP3 value places Cdk-IN-10 well within the acceptable range defined by Lipinski's Rule of Five, which specifies LogP values not exceeding 5.0 for drug-like compounds [31].
Rotatable bond analysis reveals three rotatable bonds within the Cdk-IN-10 structure [4] [15]. These rotatable bonds occur at the carboxamide linkage between the indazole and phenyl rings, the connection between the phenyl ring and morpholine nitrogen, and within the morpholine ring system where conformational flexibility exists [15]. This low rotatable bond count contributes favorably to oral bioavailability, as compounds with fewer than ten rotatable bonds typically demonstrate superior absorption characteristics [15] [31].
The molecular flexibility assessment indicates that Cdk-IN-10 possesses moderate conformational freedom while maintaining sufficient rigidity for specific target binding [15] [31]. The indazole core provides a rigid scaffold, while the morpholine substituent introduces controlled flexibility that may facilitate binding pocket accommodation [22] [25].
| Property | CDK-IN-10 Value | Lipinski Compliance |
|---|---|---|
| Molecular Weight ≤ 500 Da | 322.37 | Pass |
| LogP ≤ 5 | 2.8 | Pass |
| Hydrogen Bond Donors ≤ 5 | 2 | Pass |
| Hydrogen Bond Acceptors ≤ 10 | 4 | Pass |
| Rotatable Bonds ≤ 10 | 3 | Pass |
Additional molecular descriptors support the drug-like character of Cdk-IN-10 [31]. The topological polar surface area, calculated at approximately 71.8 square angstroms, falls within the optimal range of 60-90 square angstroms associated with good oral absorption [31]. The hydrogen bond donor count of two and acceptor count of four both comply with Lipinski guidelines, further supporting the compound's pharmaceutical potential [31].
The exact mass calculation yields 322.142429 daltons, providing precise molecular weight information for mass spectrometry applications [4]. This high-precision mass value enables accurate identification and quantification in analytical procedures [4].
Cyclin-dependent kinase 9 inhibitor 10 (CDK-IN-10), chemically designated as 7-(benzyloxy)-5,8-dihydroxy-2-phenyl-4H-chromen-4-one, represents a potent small molecule inhibitor belonging to the flavone class of natural product derivatives [1] [2]. The compound, identified by Chemical Abstracts Service number 3542-63-0, possesses a molecular formula of C22H16O5 and a molecular weight of 360.36 g/mol [1] [2].
The synthetic approach to CDK-IN-10 employs established flavone chemistry methodologies, specifically building upon benzylation reactions of polyhydroxyflavones. The primary synthetic pathway involves the selective benzylation of 5,8-dihydroxy-2-phenyl-4H-chromen-4-one (chrysin derivative) at the 7-hydroxyl position using benzyl bromide as the alkylating agent [3] [4].
The synthesis initiates with the preparation of the flavone core structure through classical approaches such as the Allan-Robinson method or oxidative cyclization of chalcone precursors [3]. The 5,8-dihydroxy-2-phenyl-4H-chromen-4-one starting material serves as the foundation for subsequent functionalization. This core structure contains the essential 4H-chromen-4-one backbone characteristic of flavones, with strategically positioned hydroxyl groups that enable selective chemical modification [5].
Key intermediate compounds in the synthetic sequence include the monoprotected flavone derivatives and benzylated intermediates. The selective benzylation at the C-7 position occurs through nucleophilic substitution mechanisms, where the phenoxide anion generated under basic conditions attacks the electrophilic carbon of benzyl bromide [6]. The reaction typically employs potassium carbonate as the base in aprotic solvents such as dimethylformamide or acetone, facilitating the formation of the benzyl ether linkage [4] [7].
The regioselectivity observed in the benzylation process arises from the electronic and steric environment of the hydroxyl groups. The C-7 hydroxyl group exhibits enhanced nucleophilicity compared to the C-5 and C-8 positions due to reduced intramolecular hydrogen bonding and favorable electronic effects from the adjacent benzopyran ring system [6]. This selectivity pattern has been consistently observed in similar flavone alkylation reactions, where benzylation proceeds in the order: C-6 > C-7 > C-5 for compounds with multiple hydroxyl groups [6].
The synthesis methodology demonstrates compatibility with various reaction conditions and can be scaled for preparative purposes. Alternative synthetic approaches may involve protection-deprotection strategies where selective protecting groups are employed to direct the benzylation to the desired position, followed by subsequent removal of protecting groups to yield the final product [4] [7].
The structural characterization of intermediate compounds relies on spectroscopic techniques including nuclear magnetic resonance spectroscopy and mass spectrometry. The distinctive chemical shifts observed in proton nuclear magnetic resonance spectra provide definitive evidence for the successful benzylation at the C-7 position, with the benzyl methylene protons appearing as characteristic singlets around 5.0-5.2 parts per million [4] [7].
The structure-activity relationship profile of CDK-IN-10 has been elucidated through systematic analysis of its interactions with cyclin-dependent kinase 9 and related kinase family members. The compound exhibits remarkable selectivity for CDK9 over other cyclin-dependent kinases, including CDK2, CDK4, and CDK6, demonstrating the importance of specific structural features for target recognition [8] [9].
The flavone backbone of CDK-IN-10 serves as the fundamental pharmacophore responsible for kinase binding. The 4H-chromen-4-one core structure provides the essential framework for occupation of the adenosine triphosphate binding pocket within the CDK9 active site [8] [9]. The planar aromatic system enables favorable π-π stacking interactions with aromatic residues lining the binding cleft, particularly with the conserved phenylalanine and tyrosine residues characteristic of kinase active sites [8].
The 2-phenyl substituent at the C-2 position of the chromone ring contributes significantly to the binding affinity and selectivity profile. This aromatic group extends into a hydrophobic sub-pocket within the CDK9 active site, establishing van der Waals interactions with non-polar amino acid residues [5] [8]. The specific orientation and positioning of this phenyl ring influence the overall binding geometry and contribute to the discrimination between different kinase subtypes.
The hydroxyl groups at positions C-5 and C-8 function as critical hydrogen bond donors and acceptors in the protein-ligand interaction network. The C-5 hydroxyl group forms intramolecular hydrogen bonds with the carbonyl oxygen at C-4, stabilizing the flavone conformation and potentially participating in direct interactions with backbone atoms of the kinase hinge region [8] [9]. The C-8 hydroxyl group provides additional hydrogen bonding capacity, contributing to the overall binding affinity and specificity.
The benzyloxy group at the C-7 position represents a key structural modification that enhances potency and selectivity for CDK9. This benzyl ether functionality extends into a specific binding sub-pocket that exhibits favorable complementarity with the CDK9 active site architecture [1] [2]. The benzyl moiety provides hydrophobic interactions through its aromatic ring system while the ether oxygen may participate in additional hydrogen bonding or dipolar interactions with surrounding amino acid residues.
Comparative structure-activity relationship studies with related flavone compounds have revealed the critical importance of the specific substitution pattern observed in CDK-IN-10. Modifications to the hydroxyl group positions or replacement of the benzyl ether with alternative substituents typically result in reduced CDK9 inhibitory activity [9] [10]. The natural flavone wogonin, which lacks the benzyl ether modification, demonstrates lower potency against CDK9, highlighting the significance of the C-7 benzyloxy group for optimal activity [9].
The selectivity profile of CDK-IN-10 for CDK9 over other kinases has been attributed to specific interactions with unique amino acid residues within the CDK9 active site. Molecular docking studies suggest that the compound forms specific contacts with residues that differ between CDK9 and other family members, explaining the observed selectivity pattern [9]. The binding affinity correlates with the ability to inhibit RNA polymerase II carboxy-terminal domain phosphorylation, the primary cellular function of CDK9 [8] [11].
The development of CDK-IN-10 analogs has been driven by the need to optimize pharmacological properties while maintaining potent CDK9 inhibitory activity. The analog development strategy has focused on systematic modifications of the flavone core structure, particularly variations in the benzyl ether substituent and hydroxyl group functionalization patterns [12] [13].
Structural analogs incorporating different alkyl and aryl substituents at the C-7 position have been synthesized to explore the structure-activity relationship boundaries. These modifications include substituted benzyl ethers with electron-donating and electron-withdrawing groups on the benzyl aromatic ring, as well as alternative alkyl chain lengths and branching patterns [6]. The SAR data generated from these analogs provide insights into the steric and electronic requirements for optimal CDK9 binding and selectivity.
The exploration of alternative hydroxyl group functionalization has yielded analogs with modified hydrogen bonding capabilities. Methyl ether derivatives, acetate esters, and other protecting group analogs have been evaluated to understand the contribution of specific hydroxyl groups to the overall biological activity [5] [6]. These studies have confirmed the importance of free hydroxyl groups at positions C-5 and C-8 for maintaining high-affinity CDK9 binding.
The patent landscape surrounding CDK-IN-10 and related CDK inhibitors reflects the significant commercial and therapeutic interest in this compound class. Patent applications have covered various aspects of CDK inhibitor development, including synthetic methodologies, pharmaceutical compositions, and therapeutic applications [14] [15] [16]. The intellectual property protection extends to specific structural modifications and methods of use for various cancer indications.
Key patents in the CDK inhibitor field include compositions covering small molecule CDK inhibitors with broad structural diversity [14] [16]. These patents typically claim compound structures, synthetic methods, pharmaceutical formulations, and methods of treatment for cancer and other diseases associated with dysregulated cell cycle progression. The patent literature demonstrates the ongoing innovation in CDK inhibitor development and the competitive landscape surrounding these therapeutically relevant compounds.
Recent patent applications have specifically addressed combination therapies involving CDK inhibitors with other anticancer agents [17] [18]. These combination approaches aim to enhance therapeutic efficacy while potentially reducing individual drug toxicities through synergistic mechanisms. The patent coverage includes pharmaceutical kits containing CDK inhibitors alongside complementary therapeutic agents, reflecting the evolution toward combination cancer therapy strategies.
The development of proteolysis targeting chimera (PROTAC) technologies has opened new patent opportunities in the CDK inhibitor field. CDK-IN-10 has been specifically identified as a ligand component for PROTAC CDK9 degrader-2, representing a novel approach to CDK9 modulation through targeted protein degradation rather than direct enzymatic inhibition [1] [19]. This application demonstrates the versatility of CDK-IN-10 as a chemical tool and therapeutic lead compound.
Manufacturing and formulation patents have addressed the practical aspects of CDK inhibitor development, including crystalline forms, stable formulations, and scalable synthetic processes [20]. These patents ensure the commercial viability of CDK inhibitors by protecting key manufacturing innovations and formulation strategies necessary for pharmaceutical development.